[1,1'-Biphenyl]-3,3'-dicarbonitrile molecular weight
[1,1'-Biphenyl]-3,3'-dicarbonitrile molecular weight
Technical Monograph: [1,1'-Biphenyl]-3,3'-dicarbonitrile
Part 1: Executive Summary
[1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 36852-02-5) is a symmetric, functionalized biphenyl scaffold critical to the development of Metal-Organic Frameworks (MOFs), liquid crystals, and pharmaceutical intermediates. Its precise molecular weight of 204.23 g/mol serves as the fundamental stoichiometric anchor for downstream derivatization, particularly in the synthesis of tetrazole-based bioisosteres used in sartans (angiotensin II receptor antagonists) and novel PD-1/PD-L1 inhibitors.[1]
This guide provides a definitive technical analysis of the molecule, moving beyond basic physical constants to establish a self-validating synthesis and characterization workflow designed for high-purity applications.[1][2]
Part 2: Chemical Identity & Physical Properties
The following data constitutes the "Golden Standard" for identification. Any deviation from these physicochemical parameters during QC suggests impurity (e.g., homocoupling side products or residual catalyst).[1]
| Parameter | Value | Technical Note |
| Molecular Weight | 204.23 g/mol | Monoisotopic Mass: 204.0687 Da |
| Molecular Formula | Degree of Unsaturation: 11 | |
| CAS Number | 36852-02-5 | - |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or nitro- impurities |
| Melting Point | 200–201 °C | Sharp transition required for >98% purity |
| Solubility | DMSO, DMF, hot Acetonitrile | Poor solubility in water/alcohols limits aqueous workup |
| Symmetry Point | High symmetry simplifies NMR signals (see Section 4) |
Part 3: Synthesis & Production Strategy
The Causality of Method Selection
While historical methods utilize the Ullmann coupling of 3-bromobenzonitrile (requiring stoichiometric copper and high temperatures), modern drug development demands Suzuki-Miyaura Coupling .[1]
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Why? The Ullmann reaction often leads to difficult-to-remove copper residues (toxic in biological assays) and lower yields due to reductive dehalogenation.[1][2]
-
The Solution: A Palladium-catalyzed cross-coupling between 3-cyanophenylboronic acid and 3-bromobenzonitrile ensures regioselectivity, mild conditions, and easier purification.
Protocol: Pd-Catalyzed Cross-Coupling
Reagents:
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
) to prevent homocoupling of the boronic acid (oxidative dimerization).[1][2] -
Solvation: Add degassed 1,4-Dioxane and the aqueous base.
-
Activation: Heat the mixture to 90 °C for 12 hours. The color will shift from orange-red to black (active Pd(0) species).[1][2]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute filtrate with EtOAc and wash with brine.[1][2]
-
Purification: Recrystallize from hot Ethanol/Acetonitrile. Column chromatography is rarely needed if stoichiometry is precise.[1][2]
Visualization: Synthesis Logic Flow
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for high-purity synthesis.
Part 4: Analytical Validation (Self-Validating System)
To ensure the material is suitable for drug development (e.g., as a scaffold for PD-1 inhibitors), you must validate both the mass and the structural symmetry.
Mass Spectrometry (MS) - The Primary Check
-
Expected Signal:
-
Failure Mode: A peak at 154 m/z indicates unreacted biphenyl (loss of CN groups - rare) or starting material contamination (bromobenzonitrile ~181 m/z).[1][2]
Nuclear Magnetic Resonance ( -NMR) - The Symmetry Check
Due to the
-
Solvent:
or .[1][2] -
Diagnostic Signals:
- 7.9 - 8.0 ppm (Singlet, 2H): The proton at position 2 (sandwiched between the phenyl ring and the nitrile). This is the most deshielded proton.[1][2]
- 7.8 ppm (Doublet, 2H): Protons at position 4 (ortho to nitrile).[1]
- 7.7 ppm (Doublet, 2H): Protons at position 6 (ortho to phenyl ring).[1]
- 7.6 ppm (Triplet, 2H): Proton at position 5 (meta).[1][3]
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Validation: If the integration ratio is not 1:1:1:1 (representing 2H each), the symmetry is broken, indicating a regioisomer contaminant (e.g., 3,4'-dicarbonitrile).
Visualization: QA/QC Decision Tree
Caption: Figure 2. Analytical workflow for validating molecular weight and isomeric purity.
Part 5: Applications in Drug Development
Bioisosteric Replacement
The 3,3'-dicarbonitrile moiety is a direct precursor to bis-tetrazoles .[1][2] In medicinal chemistry, the nitrile group is often converted to a tetrazole (using
-
Benefit: Tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and metabolically stable, improving oral bioavailability of the drug candidate.[1]
PD-1/PD-L1 Inhibitors
Recent research utilizes non-symmetrical biphenyl scaffolds.[1][2] However, the 3,3'-dicarbonitrile serves as a vital reference standard and starting block for synthesizing
References
-
BenchChem. (n.d.).[1][2] [1,1'-Biphenyl]-3,3'-dicarbonitrile Product Data. Retrieved from
-
ChemicalBook. (2025).[1][2] BIPHENYL-3,3'-DICARBONITRILE Properties and Suppliers. Retrieved from [1]
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PubChem. (2025).[1][2] Compound Summary: [1,1'-Biphenyl]-3-carbonitrile (Structural Analog Data). National Library of Medicine.[1][2] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1,1'-Biphenyl, 3,3'-dichloro- (Precursor Data). NIST Chemistry WebBook.[1][2][4] Retrieved from [1]
-
Guzman-Martinez, A., et al. (2024).[1][2] Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central.[1][2] Retrieved from [1]
